2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Description
2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a bis-thiazolidinone derivative featuring a hexanoic acid backbone and two symmetric thiazolidinone moieties substituted with 3-nitrobenzylidene groups. The compound’s structure combines electron-withdrawing nitro groups with a conjugated aromatic system, which may enhance its reactivity and biological activity, particularly in interactions with cellular targets such as enzymes or receptors. The hexanoic acid linker likely improves solubility and pharmacokinetic properties compared to shorter-chain analogs .
Properties
IUPAC Name |
2,6-bis[(5E)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O8S4/c31-22-20(13-15-5-3-7-17(11-15)29(35)36)41-25(39)27(22)10-2-1-9-19(24(33)34)28-23(32)21(42-26(28)40)14-16-6-4-8-18(12-16)30(37)38/h3-8,11-14,19H,1-2,9-10H2,(H,33,34)/b20-13+,21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZQUGMQCZIBR-KVVJQUGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=S)S2)CCCCC(C(=O)O)N3C(=O)/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and thiazolidinone derivatives. The resulting thiazolidinone is then subjected to further modifications to yield the final product. The process often includes steps such as refluxing in solvents like ethanol or methanol and purification through recrystallization.
Cytotoxicity
Research indicates that compounds similar to 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma).
- IC50 Values : Many derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxicity. For example, certain analogs demonstrated IC50 values less than 10 µM against MDA-MB 231 cells .
The proposed mechanisms by which these compounds exert their cytotoxic effects include:
- Induction of Apoptosis : Several studies have reported that these compounds can induce apoptosis in cancer cells by activating caspases and promoting PARP cleavage.
- Cell Cycle Arrest : Compounds have been shown to cause G0/G1 phase arrest in various cancer cell lines, leading to inhibited proliferation .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of thiazolidinone derivatives. The nitro group at the 3-position on the benzylidene moiety has been correlated with increased cytotoxic potency. Variations in substituents on the benzylidene ring also affect the selectivity and efficacy against different cell types .
Study 1: Anticancer Activity
In a study evaluating various thiazolidinone derivatives, it was found that those containing a nitro group exhibited enhanced activity against breast cancer cell lines compared to their non-nitro counterparts. The selectivity index (SI), which compares the toxicity towards malignant versus non-malignant cells, was significantly higher for nitro-substituted compounds .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo effects of related compounds in murine models. Doses up to 300 mg/kg were administered without significant toxicity observed, suggesting a favorable safety profile for further development .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB 231 | <10 | Apoptosis induction |
| Compound B | MCF-7 | <15 | Cell cycle arrest |
| Compound C | SK-N-MC | <20 | Caspase activation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2,6-bis((E)-5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, we compare it with three classes of analogs: (1) mono-thiazolidinones, (2) bis-thiazolidinones with varying substituents, and (3) compounds with alternative heterocyclic systems.
Structural and Electronic Differences
- Backbone Influence: The hexanoic acid linker in the target compound and the furan derivative may improve aqueous solubility compared to acetamide-linked analogs like Compound 9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
